

Preclinical Profile of FC9402: A Novel Cardioprotective Agent Targeting Sulfide Quinone Oxidoreductase

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Compound of Interest

Compound Name: FC9402

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

FC9402 is a potent and selective inhibitor of sulfide quinone oxidoreductase (SQOR), a mitochondrial enzyme that plays a critical role in hydrogen sulfide (H_2S) metabolism. Preclinical research has identified **FC9402** as a promising therapeutic candidate for cardiovascular diseases, particularly those involving pathological cardiac remodeling and heart failure. By inhibiting SQOR, **FC9402** increases the bioavailability of H_2S , a key signaling molecule with established cardioprotective effects. This whitepaper provides a comprehensive overview of the preclinical data on **FC9402**, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental methodologies.

Introduction: The Role of Hydrogen Sulfide and SQOR in Cardiovascular Health

Hydrogen sulfide (H_2S) is a gasotransmitter that exerts a wide range of physiological effects, including the regulation of vascular tone, inflammation, and cellular bioenergetics. In the cardiovascular system, H_2S is recognized for its protective roles against ischemia-reperfusion injury, cardiac hypertrophy, and fibrosis. The endogenous levels of H_2S are tightly regulated by a balance between its synthesis by enzymes like cystathionine γ -lyase (CSE) and its catabolism, primarily through the mitochondrial sulfide oxidation pathway.

Sulfide quinone oxidoreductase (SQOR) is the first and rate-limiting enzyme in this pathway, catalyzing the oxidation of H₂S. By inhibiting SQOR, it is possible to elevate endogenous H₂S levels, thereby augmenting its natural cardioprotective signaling. **FC9402** has emerged as a first-in-class inhibitor of SQOR, offering a novel therapeutic strategy for heart disease.

FC9402: A Potent and Selective SQOR Inhibitor

FC9402, also referred to in the literature as STI1, is a small molecule inhibitor identified through high-throughput screening and subsequent medicinal chemistry optimization. It is described in patent WO 2020/146636 A1.

Chemical Name: 4-(4-aminophenyl)-6-methoxy-3'-methyl-[2,2'-bipyridine]-5-carbonitrile[1]

Mechanism of Action

FC9402 acts as a competitive inhibitor of SQOR, binding to the coenzyme Q-binding pocket of the enzyme. This selective inhibition blocks the first irreversible step in the mitochondrial metabolism of H₂S. The resulting increase in intracellular H₂S concentration activates downstream cardioprotective pathways.

In Vitro Efficacy

Preclinical studies have demonstrated the potent activity of **FC9402** in cellular models of cardiac hypertrophy.

Parameter	Value	Cell Line/Model	Reference
IC ₅₀ (SQOR inhibition)	29 nM	Human SQOR	[2][3][4]
Inhibition of Cardiomyocyte Hypertrophy	Significant attenuation	Neonatal rat ventricular cardiomyocytes (NRVMs) and H9c2 cells	[2][3][4]

In Vivo Preclinical Studies

The therapeutic potential of **FC9402** has been evaluated in a well-established mouse model of pressure overload-induced heart failure, the transverse aortic constriction (TAC) model.

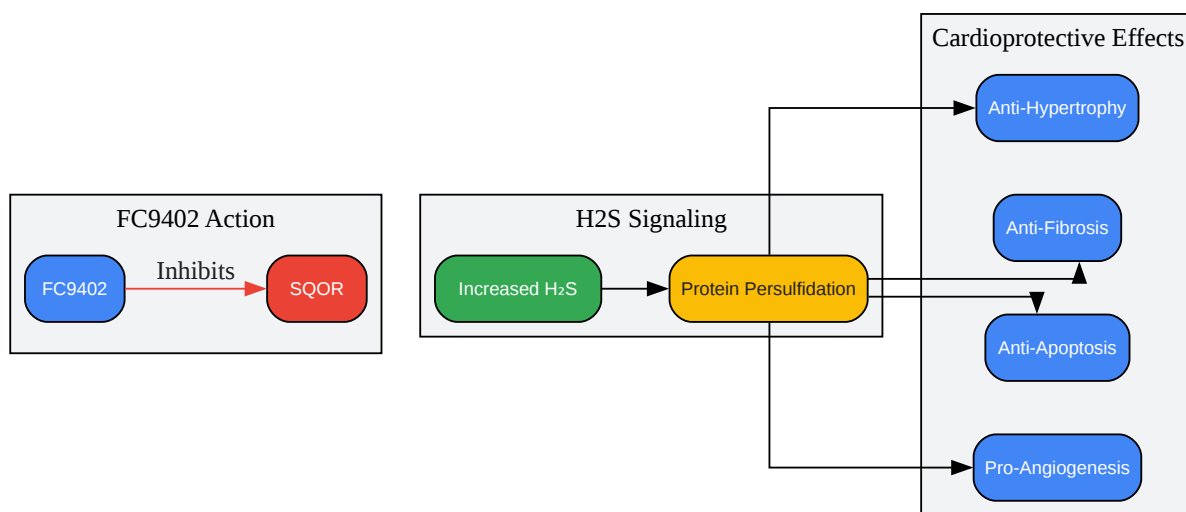
Efficacy in the Transverse Aortic Constriction (TAC) Mouse Model

In the TAC model, **FC9402** treatment demonstrated significant cardioprotective effects, mitigating the development of heart failure.

Endpoint	Observation	Model	Reference
Cardiomegaly	Mitigated	TAC-induced mouse model	[2] [3] [4]
Pulmonary Congestion	Mitigated	TAC-induced mouse model	[2] [3] [4]
Left Ventricle Dilation	Mitigated	TAC-induced mouse model	[2] [3] [4]
Cardiac Fibrosis	Mitigated	TAC-induced mouse model	[2] [3] [4]
Survival	Dramatically improved	TAC-induced mouse model	[2] [3] [4]
Cardiac Function	Preserved	TAC-induced mouse model	[2] [3] [4]

Signaling Pathway of FC9402

The cardioprotective effects of **FC9402** are mediated by the downstream signaling pathways of hydrogen sulfide. By inhibiting SQOR, **FC9402** increases H₂S levels, which in turn modulates multiple cellular processes.



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Caption: **FC9402** inhibits SQOR, leading to increased H₂S and cardioprotection.

Experimental Protocols

In Vitro Cardiomyocyte Hypertrophy Assay

Objective: To assess the effect of **FC9402** on neurohormonal stress-induced cardiomyocyte hypertrophy.

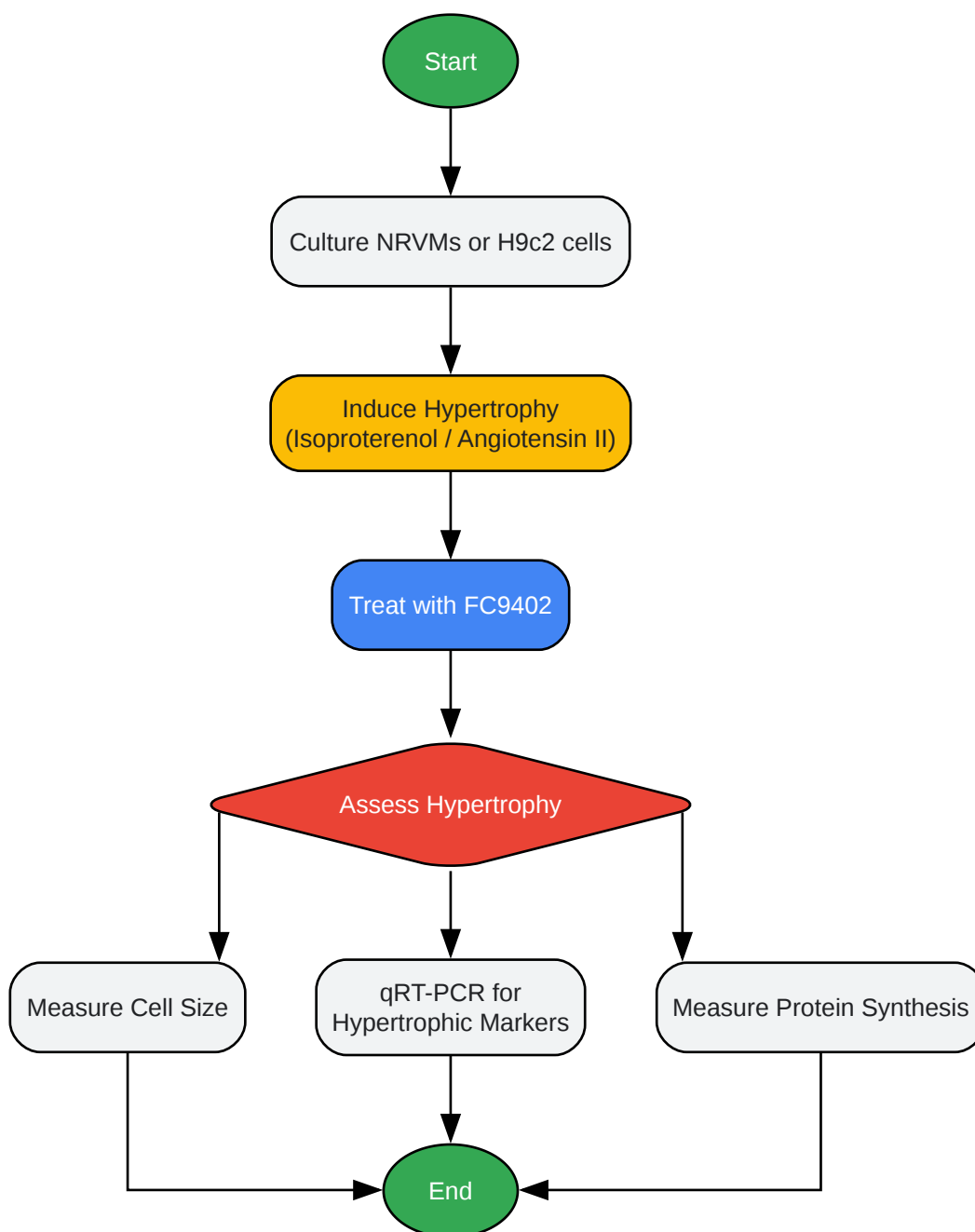
Cell Lines:

- Neonatal Rat Ventricular Myocytes (NRVMs)
- H9c2 rat cardiomyoblasts

Methodology:

- Cell Culture: NRVMs are isolated from 1-2 day old Sprague-Dawley rat pups. H9c2 cells are cultured according to standard protocols.

- Induction of Hypertrophy: Cells are treated with hypertrophic stimuli such as isoproterenol or angiotensin II.
- **FC9402** Treatment: Cells are co-treated with the hypertrophic stimuli and varying concentrations of **FC9402**.
- Assessment of Hypertrophy:
 - Cell Size Measurement: The surface area of the cells is measured using microscopy and image analysis software.
 - Gene Expression Analysis: The expression of hypertrophic markers such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP) is quantified by qRT-PCR.
 - Protein Synthesis: Protein synthesis is assessed by measuring the incorporation of radiolabeled amino acids.



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Caption: Workflow for the in vitro cardiomyocyte hypertrophy assay.

In Vivo Transverse Aortic Constriction (TAC) Model

Objective: To evaluate the in vivo efficacy of **FC9402** in a pressure-overload model of heart failure.

Animal Model: Male C57BL/6 mice.

Methodology:

- Surgical Procedure:
 - Mice are anesthetized.
 - A thoracotomy is performed to expose the aortic arch.
 - A suture is tied around the transverse aorta between the innominate and left common carotid arteries to induce a pressure overload on the left ventricle.
 - Sham-operated animals undergo the same procedure without the aortic constriction.
- **FC9402** Administration: **FC9402** or vehicle is administered to the mice, typically via oral gavage or intraperitoneal injection, starting at a specified time point post-surgery.
- Monitoring:
 - Echocardiography: Cardiac function and dimensions (e.g., left ventricular ejection fraction, fractional shortening, ventricular diameters) are monitored at regular intervals.
 - Survival: Animal survival is monitored daily.
- Terminal Analysis:
 - At the end of the study period, hearts are excised.
 - Histological Analysis: Heart sections are stained (e.g., with Masson's trichrome or Picrosirius red) to assess cardiac fibrosis. Cardiomyocyte size is measured from stained sections.
 - Gravimetric Analysis: Heart weight to body weight and heart weight to tibia length ratios are calculated to assess hypertrophy.



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Caption: Workflow for the in vivo transverse aortic constriction (TAC) model.

Conclusion and Future Directions

The preclinical data for **FC9402** strongly support its development as a novel therapeutic agent for heart failure and other cardiovascular diseases characterized by pathological cardiac remodeling. Its potent and selective inhibition of SQOR offers a unique mechanism of action

that leverages the endogenous cardioprotective pathways of hydrogen sulfide. Further preclinical studies are warranted to explore its pharmacokinetic and pharmacodynamic properties in more detail, as well as its efficacy in other models of cardiovascular disease. The promising results to date pave the way for future clinical investigation of **FC9402**.

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